molecular formula C16H21ClN2O B13953303 Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride CAS No. 33024-89-4

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride

Cat. No.: B13953303
CAS No.: 33024-89-4
M. Wt: 292.80 g/mol
InChI Key: COOZXCKOGRSCAL-UHFFFAOYSA-N
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Description

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride is a chemical compound with the molecular formula C16H21ClN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride typically involves the reaction of 1-butylimidazole with p-allyloxybenzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    1-Butylimidazole: Lacks the p-allyloxyphenyl group.

    4-(p-Allyloxyphenyl)imidazole: Lacks the butyl group.

Properties

CAS No.

33024-89-4

Molecular Formula

C16H21ClN2O

Molecular Weight

292.80 g/mol

IUPAC Name

1-butyl-4-(4-prop-2-enoxyphenyl)imidazole;hydrochloride

InChI

InChI=1S/C16H20N2O.ClH/c1-3-5-10-18-12-16(17-13-18)14-6-8-15(9-7-14)19-11-4-2;/h4,6-9,12-13H,2-3,5,10-11H2,1H3;1H

InChI Key

COOZXCKOGRSCAL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC=C.Cl

Origin of Product

United States

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